molecular formula C7H14ClNO B1470559 N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride CAS No. 1537605-37-0

N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride

Cat. No.: B1470559
CAS No.: 1537605-37-0
M. Wt: 163.64 g/mol
InChI Key: RRHXZOSIFBDJJD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride follows established International Union of Pure and Applied Chemistry conventions for naming complex carbamoyl chloride derivatives. The compound's official designation reflects its structural composition, where the carbamoyl chloride functional group serves as the primary structural unit, modified by two distinct nitrogen substituents that define its chemical identity. The systematic naming convention begins with the identification of the carbamoyl chloride core structure, which consists of a carbonyl group directly bonded to both a chlorine atom and a nitrogen atom, forming the characteristic acyl chloride derivative of carbamic acid.

The first nitrogen substituent, designated as N-methyl, represents a simple methyl group directly attached to the nitrogen atom of the carbamoyl unit. This substituent follows standard nomenclature protocols for alkyl groups bonded to nitrogen atoms in amide-type structures. The second substituent, N-(2-methylbutan-2-yl), demonstrates greater structural complexity and requires careful systematic naming to accurately convey its branched alkyl architecture. The 2-methylbutan-2-yl designation indicates a four-carbon chain with a methyl branch at the second carbon position, where the attachment point to the nitrogen atom occurs at the same second carbon position, creating a tertiary carbon center.

The complete systematic name incorporates both substituents using the standard N,N-disubstituted nomenclature format, where each substituent is preceded by the locant "N" to indicate direct attachment to the nitrogen atom. This naming convention ensures unambiguous identification of the compound's structure and distinguishes it from potential isomeric forms or related carbamoyl chloride derivatives. The International Union of Pure and Applied Chemistry guidelines specifically address such complex substituent patterns to maintain consistency across chemical literature and databases.

Properties

IUPAC Name

N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-5-7(2,3)9(4)6(8)10/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXZOSIFBDJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride typically involves the chlorination of the corresponding N-methyl-N-(2-methylbutan-2-yl)carbamate or the direct reaction of amines with phosgene or phosgene substitutes. The key step is the introduction of the carbamoyl chloride functional group (-COCl) onto the nitrogen-substituted carbamate framework.

Preparation via Reaction of Amines with Phosgene or Phosgene Equivalents

  • Starting Materials : The precursor amine, N-methyl-N-(2-methylbutan-2-yl)amine, reacts with phosgene or phosgene equivalents (e.g., triphosgene, diphosgene).
  • Reaction Conditions : Typically carried out under anhydrous conditions, often in inert solvents such as dichloromethane or tetrahydrofuran, at low to moderate temperatures (0–30 °C).
  • Mechanism : The amine nucleophilically attacks the phosgene carbonyl carbon, displacing chloride and forming the carbamoyl chloride intermediate.
  • Work-up : The reaction mixture is quenched carefully, and the product is isolated by extraction and purification steps such as distillation or recrystallization.

This method is widely used due to the availability of phosgene substitutes and the high reactivity of the amine towards carbamoyl chloride formation.

Use of Carbamoyl Chloride Reagents in Organic Synthesis

According to a detailed example from the preparation of related carbamoyl chlorides, the reaction involves:

  • Charging the amine substrate in an anhydrous solvent.
  • Adding pyridine or other bases to scavenge the released HCl.
  • Slowly adding carbamoyl chloride reagent under controlled temperature.
  • Stirring for extended periods (up to 15 hours) to ensure complete reaction.
  • Sequential aqueous work-up involving acid and base washes to remove impurities.
  • Final isolation by solvent evaporation and recrystallization to yield high purity carbamoyl chloride derivatives.

Specific Experimental Procedure (Adapted from Analogous Compounds)

Step Description Conditions Notes
1 Dissolve N-methyl-N-(2-methylbutan-2-yl)amine in dry tetrahydrofuran (THF) 0–5 °C, under nitrogen atmosphere Cooling prevents side reactions
2 Add sodium hydride slowly to deprotonate amine 0–5 °C Generates reactive nucleophile
3 Add phosgene equivalent (e.g., triphosgene) dropwise 0–10 °C Controlled addition avoids overreaction
4 Stir the reaction mixture for 3–6 hours at room temperature Ambient Ensures complete conversion
5 Quench reaction with cold water 0–5 °C Hydrolyzes excess reagents
6 Extract organic layer, wash with dilute acid and base Room temperature Removes impurities
7 Dry organic layer over sodium sulfate, filter, concentrate Room temperature Isolates product
8 Purify by distillation or recrystallization Appropriate solvent Achieves high purity

This procedure aligns with the preparation of carbamoyl chlorides described in patent literature and research articles for similar compounds.

Purification and Characterization

  • Purification : Preparative reverse phase HPLC or recrystallization from solvents like dichloromethane or ethyl acetate is commonly employed to obtain pure carbamoyl chloride products.
  • Characterization : The product is confirmed by LC-MS, NMR spectroscopy, and purity assessment by HPLC. Typical yields range from 70% to over 90%, depending on reaction scale and conditions.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Solvent Tetrahydrofuran, Dichloromethane Anhydrous, inert solvent preferred
Temperature 0–30 °C Low temperature minimizes side reactions
Base Pyridine, Sodium Hydride Neutralizes HCl byproduct
Reaction Time 3–15 hours Longer times improve yield and conversion
Work-up Acid/base washes, solvent extraction Removes impurities, isolates product
Purification Recrystallization, preparative HPLC Achieves >95% purity
Yield 70–90% Dependent on scale and method

Research Findings and Notes

  • The use of sodium hydride in THF for amine deprotonation prior to carbamoyl chloride formation improves nucleophilicity and reaction efficiency.
  • Pyridine acts as an effective acid scavenger, preventing side reactions and facilitating cleaner product isolation.
  • Reaction temperature control is critical; elevated temperatures may cause decomposition or side reactions.
  • The carbamoyl chloride intermediate is moisture sensitive; strict anhydrous conditions are essential.
  • The synthetic methods for related carbamoyl chlorides indicate that the choice of solvent and base can significantly influence yield and purity.
  • Analytical techniques such as LC-MS and NMR are indispensable for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2-methylbutan-2-yl)amine and carbon dioxide.

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form carbamates.

    Alcohols: Requires the presence of a base to form esters.

    Thiols: Forms thioesters in the presence of a base.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Synthetic Chemistry Applications

Reagent in Organic Synthesis:
N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride is primarily utilized as an acylating agent in organic synthesis. It facilitates the introduction of the carbamoyl group into various substrates, which can enhance the biological activity of compounds. The compound is particularly valuable for synthesizing amides and other nitrogen-containing compounds.

Mechanism of Action:
The acylation process typically involves nucleophilic attack by an amine on the carbonyl carbon of the carbamoyl chloride, leading to the formation of an amide bond. This reaction is often performed under mild conditions, making it suitable for sensitive substrates.

Pharmaceutical Applications

Drug Development:
In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its ability to modify existing drug molecules can lead to improved pharmacokinetic properties and enhanced efficacy.

Case Studies:
Recent studies have demonstrated its application in synthesizing novel analgesics and anti-inflammatory agents. For instance, researchers have reported successful modifications of existing non-steroidal anti-inflammatory drugs (NSAIDs) using this compound to create derivatives with better therapeutic profiles and reduced side effects .

Materials Science Applications

Polymer Chemistry:
this compound has potential applications in materials science, particularly in the development of polymers. It can be used as a chain extender or crosslinking agent in polymerization reactions, contributing to enhanced mechanical properties and thermal stability of polymeric materials.

Example Applications:

  • Coatings: The compound can be incorporated into coatings to improve adhesion and durability.
  • Composites: Its use in composite materials can enhance their performance characteristics, such as resistance to environmental degradation.

Tables

Application AreaSpecific UseBenefits
Synthetic ChemistryAcylating agent for amide synthesisEnhances biological activity
PharmaceuticalIntermediate for drug modificationImproved pharmacokinetic properties
Materials ScienceChain extender or crosslinking agentEnhanced mechanical properties

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of various derivatives. This reactivity is crucial for its applications in organic synthesis and industrial processes .

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Structural Comparison of Carbamoyl Chlorides

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Reference
N-Methyl-N-(2-methylbutan-2-yl)carbamoyl chloride C₇H₁₂ClNO (inferred) Branched aliphatic (2-methylbutan-2-yl) ~149.63 (calc.) Not provided -
N-(2-Chlorophenyl)-N-methylcarbamoyl chloride C₈H₇Cl₂NO Aromatic (2-chlorophenyl) 220.06 CID 54079912
N-Methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride C₄H₅ClF₃NO Aliphatic (2,2,2-trifluoroethyl) 175.54 1505056-54-1
N-Methyl-N-(propan-2-yl)carbamoyl chloride C₅H₁₀ClNO Aliphatic (isopropyl) 135.59 426813-87-8
N-(2-Chloroethyl)-N-methylcarbamoyl chloride C₄H₇Cl₂NO Aliphatic (2-chloroethyl) 156.01 408533-17-5

Key Observations :

  • Aromatic derivatives (e.g., 2-chlorophenyl in ) exhibit lower reactivity due to resonance stabilization of the carbonyl group .
  • Electron-Withdrawing Groups : The trifluoroethyl group in introduces strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl carbon.

Reactivity Trends :

Aliphatic vs. Aromatic : Aliphatic carbamoyl chlorides (e.g., , target compound) react faster with nucleophiles than aromatic ones () due to reduced resonance stabilization .

Steric Effects : The bulky 2-methylbutan-2-yl group in the target compound may slow reactions compared to less hindered analogs like or .

Physical and Toxicological Properties

Table 2: Physical and Hazard Data

Compound Name Boiling Point Density Toxicity (LD₅₀) Hazard Statements
This compound Not reported Not reported Inferred Class 3 (low toxicity) Likely H314 (skin corrosion)
N-(2-Chlorophenyl)-N-methylcarbamoyl chloride Not reported Not reported Not reported H302, H335, H314
N-Methyl-N-(propan-2-yl)carbamoyl chloride Not reported Not reported Not reported H302, H335, H314
N-(2-Chloroethyl)-N-methylcarbamoyl chloride Not reported Not reported Not reported H302, H314

Toxicity Insights :

  • Aliphatic carbamoyl chlorides are generally classified as corrosive (H314) due to their reactivity. Acute toxicity (LD₅₀) for similar compounds ranges widely; for example, a related carbamoyl amide showed an LD₅₀ of 41 mg/kg (Class 2 toxicity) . The target compound’s larger substituent may reduce acute toxicity compared to smaller analogs.

Biological Activity

N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride is a compound with significant potential in various biological and chemical applications. Its biological activity primarily arises from its reactivity as an electrophile, which allows it to interact with nucleophiles and form various derivatives. This article explores the compound's biological activity, mechanisms of action, and its implications in scientific research.

This compound is characterized by its ability to undergo several chemical reactions:

  • Substitution Reactions : The compound can react with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of carbamates, esters, and thioesters respectively.
  • Hydrolysis : In aqueous environments, it hydrolyzes to yield N-methyl-N-(2-methylbutan-2-yl)amine and carbon dioxide.

The mechanism of action involves the electrophilic nature of the carbonyl carbon, which facilitates nucleophilic attack by various biological molecules. This reactivity is crucial for its applications in organic synthesis and pharmaceutical development.

Biological Applications

This compound has been investigated for several biological applications:

  • Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as inhibitors in enzymatic assays, particularly those involving lysosomal phospholipase A2 (LPLA2), which is significant in drug-induced phospholipidosis (DIP) studies .
  • Modification of Biomolecules : It is employed in modifying biomolecules for research purposes, enhancing the understanding of biochemical pathways and interactions.
  • Agrochemicals : The compound is also utilized in the production of agrochemicals, where its reactivity can be harnessed to develop effective pesticides or herbicides.

Inhibition Studies

A study focusing on the inhibition of LPLA2 by cationic amphiphilic compounds found that derivatives of this compound exhibited significant inhibitory activity. The enzyme assays were conducted using p-nitrophenyl butyrate (pNPB) as a substrate, demonstrating a direct correlation between compound concentration and enzyme activity inhibition .

Synthesis and Evaluation of Derivatives

Research has highlighted the synthesis of biscarbamates derived from this compound. These compounds were evaluated for their inhibitory potential against various enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The results indicated that modifications to the carbamoyl nitrogen influenced the rate of decarbamylation—a critical factor in determining the duration of action for therapeutic agents .

Summary Table of Biological Activities

Activity TypeDescription
Enzymatic Inhibition Inhibits LPLA2 activity; potential implications for drug-induced phospholipidosis .
Pharmaceutical Synthesis Serves as an intermediate for synthesizing bioactive compounds; enhances drug development processes.
Agrochemical Applications Utilized in developing pesticides and herbicides due to its reactive nature.
Biomolecular Modification Used to modify biomolecules for biochemical research.

Q & A

Q. How do structural modifications (e.g., alkyl chain branching) impact its reactivity and application scope?

  • Comparative studies with analogs (e.g., N-isopropyl derivatives) show that increased steric hindrance reduces reaction rates but enhances selectivity in multi-step syntheses. X-ray crystallography of intermediates reveals conformational effects on reactivity .

Methodological Notes

  • Experimental Design : Use ≥6 replicates for statistical robustness, applying Duncan’s test or Tukey’s HSD for mean comparisons .
  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR and IR for functional groups).
  • Toxicity Studies : While direct data on this compound are limited, extrapolate from structurally related carcinogenic carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride
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N-methyl-N-(2-methylbutan-2-yl)carbamoyl chloride

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